N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethoxy)benzamide
Description
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethoxy)benzamide is a benzamide derivative featuring a pyrimidin-2-one (2-oxopyrimidine) ring linked via an ethyl group to a benzamide scaffold. The 3-(trifluoromethoxy) (-OCF₃) substituent on the aromatic ring enhances lipophilicity and metabolic stability, properties critical for drug-like molecules. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive molecules targeting enzymes, receptors, or viral proteases .
Properties
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-3-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c15-14(16,17)23-11-4-1-3-10(9-11)12(21)18-6-8-20-7-2-5-19-13(20)22/h1-5,7,9H,6,8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFCTEPRWXIQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCCN2C=CC=NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Pyrimidinone Intermediate
Starting Materials: 2-aminopyrimidine and an appropriate acylating agent.
Reaction Conditions: The reaction is carried out under reflux conditions in a suitable solvent like ethanol or acetonitrile, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the pyrimidinone ring.
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Alkylation
Starting Materials: The pyrimidinone intermediate and an alkyl halide (e.g., ethyl bromide).
Reaction Conditions: This step involves nucleophilic substitution, typically performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
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Coupling with Benzamide
Starting Materials: The alkylated pyrimidinone and 3-(trifluoromethoxy)benzoyl chloride.
Reaction Conditions: The coupling reaction is usually conducted in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct, in a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically performed in acidic or basic aqueous solutions.
Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the specific site of oxidation.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted in anhydrous solvents like ether or THF.
Products: Reduction can convert carbonyl groups to alcohols or amines.
-
Substitution
Reagents: Nucleophiles like amines, thiols, or halides.
Conditions: Often performed in polar aprotic solvents under mild to moderate temperatures.
Products: Substitution reactions can introduce various functional groups, modifying the compound’s properties.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating catalytic reactions.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: It may serve as an inhibitor for specific enzymes, useful in studying biochemical pathways.
Molecular Probes: Utilized in labeling and detecting biological molecules.
Medicine
Drug Development:
Therapeutics: Investigated for its potential therapeutic effects in treating diseases such as cancer or inflammatory conditions.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.
Polymer Science: Incorporation into polymers to enhance their properties, such as thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects. For example, its trifluoromethoxy group can enhance binding affinity and specificity, while the pyrimidinone moiety may interact with nucleophilic sites on proteins or nucleic acids.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Pyrimidinone vs. Oxazepin Cores: The target compound’s 2-oxopyrimidin-1(2H)-yl group contrasts with the dihydrooxazepin in .
Substituent Effects: -OCF₃ vs. -CF₃: The trifluoromethoxy group (-OCF₃) in the target compound offers greater steric bulk and polarity than the trifluoromethyl (-CF₃) group in , which may alter binding affinity or metabolic pathways .
Biological Activity
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethoxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine moiety and a trifluoromethoxy group, which are significant for its biological activity. The presence of these functional groups may influence the compound's solubility, stability, and interaction with biological targets.
- Antitumor Activity : Preliminary studies suggest that compounds similar to this compound exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, related benzimidazole derivatives have shown promising results against various cancer cell lines, demonstrating IC50 values in the low micromolar range .
- Antimicrobial Activity : The trifluoromethoxy group is known to enhance the antimicrobial properties of compounds. Research indicates that similar structures can effectively inhibit bacterial growth by disrupting cellular processes .
Antitumor Assays
In vitro assays using cancer cell lines have demonstrated that this compound can reduce cell viability significantly. For example:
- Cell Lines Tested : HCC827 and NCI-H358.
- IC50 Values :
Antimicrobial Assays
The compound's efficacy against various bacterial strains has been evaluated:
- Tested Strains : E. coli, S. aureus.
- Results : The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating potential as a therapeutic agent .
Case Studies
- Study on Antitumor Activity : A study involving a series of pyrimidine derivatives found that compounds with structural similarities to this compound showed significant inhibition of tumor growth in xenograft models, suggesting strong in vivo efficacy .
- Antimicrobial Efficacy : Another investigation highlighted the antibacterial properties of related compounds against resistant bacterial strains, supporting the hypothesis that trifluoromethoxy substitutions enhance antimicrobial activity .
Data Tables
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Amide coupling | EDC, HOBt, DCM, rt, 12h | 75–85 | |
| Pyrimidinone synthesis | Cyclohexanedione, NH4OAc, reflux | 60–70 |
Advanced: How can reaction efficiency be improved for the pyrimidinone intermediate?
Answer:
Optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for reductive amination .
- Solvent effects : Polar aprotic solvents (DMSO) enhance nucleophilicity .
- Flow chemistry : Continuous flow reactors improve mixing and thermal control, reducing side products .
Basic: What spectroscopic and analytical methods validate structural integrity?
Answer:
- NMR : 1H/13C/19F NMR confirms substitution patterns (e.g., trifluoromethoxy at δ 120–125 ppm for 19F) .
- HRMS : Exact mass determination (e.g., [M+H]+ expected ± 2 ppm) .
- XRD : Single-crystal analysis resolves stereoelectronic effects of the pyrimidinone ring .
Advanced: How do computational models predict target binding interactions?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite identifies key interactions (e.g., hydrogen bonds with kinase ATP pockets) .
- MD simulations : AMBER or GROMACS assess stability of ligand-receptor complexes over 100 ns trajectories .
- SAR studies : Trifluoromethoxy groups enhance lipophilicity (logP ~2.5) and membrane permeability .
Q. Table 2: Predicted Binding Affinities (Ki)
| Target | Predicted Ki (nM) | Method | Source |
|---|---|---|---|
| CCR2 receptor | 12.3 | Docking | |
| BRAF kinase | 8.7 | MD |
Basic: What in vitro assays are suitable for initial biological profiling?
Answer:
- Kinase inhibition : ADP-Glo™ assay for BRAF V600E mutants (IC50 ≤10 nM in A375 cells) .
- Receptor binding : Radioligand displacement (e.g., 3H-labeled antagonists for CCR2) .
- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (CC50 >50 μM indicates selectivity) .
Advanced: How to resolve conflicting IC50 data across cell lines?
Answer:
- Orthogonal assays : Combine biochemical (e.g., SPR) and cellular (e.g., luciferase reporter) assays .
- Metabolic stability : Liver microsome testing identifies CYP450-mediated degradation .
- Proteomics : SILAC-MS quantifies target engagement in complex matrices .
Basic: What are the stability considerations for long-term storage?
Answer:
- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the trifluoromethoxy group .
- Hydrolysis : Avoid aqueous buffers (pH >7) to prevent pyrimidinone ring opening .
Advanced: How to design analogs to mitigate off-target effects?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
